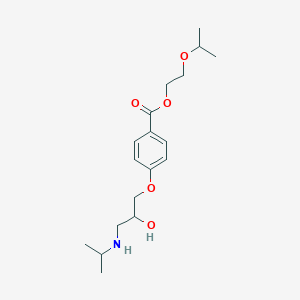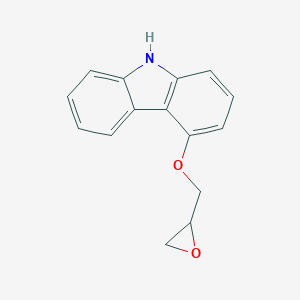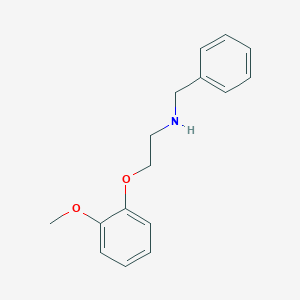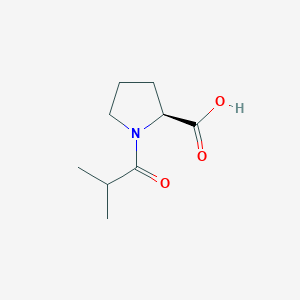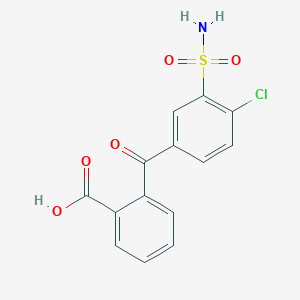![molecular formula C24H31KO7 B193082 potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate CAS No. 95716-98-6](/img/structure/B193082.png)
potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Overview
Description
Scientific Research Applications
Scientific Research Applications of Eplerenone
Heart Failure and Cardiovascular Health
- Eplerenone has shown efficacy in reducing hospitalization for heart failure and cardiovascular mortality in patients with chronic heart failure and reduced ejection fraction (HF-REF) (Eschalier et al., 2013).
- Its survival benefits in heart failure patients post-myocardial infarction are independent of its diuretic and potassium-sparing effects, suggesting that mineralocorticoid receptor antagonism provides cardiovascular protection beyond these properties (Rossignol et al., 2011).
Hypertension
- Eplerenone is effective as an antihypertensive agent, reducing clinic and ambulatory blood pressure in patients with essential hypertension (White et al., 2003).
- It also demonstrated similar effectiveness in lowering office and home blood pressures in hypertensive patients treated with calcium channel blockers and angiotensin II receptor blockers as compared to indapamide, a thiazide-like diuretic (Ohta et al., 2015).
Pharmacokinetics and Pharmacodynamics
- Eplerenone is distinguished from spironolactone by its shorter half-life and absence of active metabolites. It is effective as an antihypertensive agent and in improving morbidity and mortality of heart failure (Sica, 2005).
- It has been compared favorably with spironolactone in the management of patients with bilateral idiopathic hyperaldosteronism, offering similar blood pressure reduction with fewer endocrine side effects (Karagiannis et al., 2009).
Safety and Efficacy in Specific Conditions
- In patients with systolic heart failure and mild symptoms, eplerenone reduced the risk of death and hospitalization, demonstrating its safety and efficacy in this group (Zannad et al., 2011).
- Its use in treating hypokalemia in Gitelman syndrome was found to be effective, suggesting its utility beyond its traditional applications (Blanchard et al., 2015).
Serum Potassium and Clinical Outcomes
- The relationship between eplerenone, serum potassium, and clinical outcomes in heart failure post-myocardial infarction was studied, highlighting the importance of periodic monitoring of serum potassium levels (Pitt et al., 2008).
Other Studies
- Eplerenone's role in reducing systolic blood pressure in oligo-anuric hypertensive hemodialysis patients without affecting plasma aldosterone concentrations or plasma renin activity was investigated (Shavit et al., 2011).
- The safety profile of eplerenone in hemodialysis patients and its impact on hyperkalemia and hypotension was assessed, indicating its safety for use in such populations (Walsh et al., 2015).
Mechanism of Action
Target of Action
Eplerenone Hydroxyacid Potassium Salt, similar to Eplerenone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
Eplerenone Hydroxyacid Potassium Salt binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This action inhibits the negative regulatory feedback of aldosterone on renin secretion .
Biochemical Pathways
The compound’s interaction with its targets leads to sustained increases in plasma renin and serum aldosterone . The compound’s action on these biochemical pathways results in the mitigation of renal sodium reabsorption by antagonizing aldosterone levels .
Pharmacokinetics
The pharmacokinetics of Eplerenone, which Eplerenone Hydroxyacid Potassium Salt is similar to, has been studied. It was found that in patients with heart failure, steady-state AUC and Cmax were 38% and 30% higher, respectively, compared to controls . This suggests that the compound’s ADME properties may impact its bioavailability.
Result of Action
Eplerenone Hydroxyacid Potassium Salt exerts beneficial effects by significantly reducing urinary albumin or protein excretion, systolic blood pressure (SBP), and laminin levels .
Action Environment
The action of Eplerenone Hydroxyacid Potassium Salt can be influenced by various environmental factors. For instance, the compound’s antihypertensive mechanism of action mitigates renal sodium reabsorption by antagonizing aldosterone levels . Furthermore, mineralocorticoid receptors, which the compound targets, are expressed in all cardiovascular tissues (e.g., vascular endothelial cells and smooth muscle cells) to reduce blood pressure by blocking signal transduction effects .
Future Directions
Eplerenone has been shown to be effective in reducing urinary protein and anti-fibrosis in patients with diabetic nephropathy (DN), and it also shows a specific improvement in blood pressure . This suggests potential future directions for the use of Eplerenone and its metabolites, including Eplerenone Hydroxyacid Potassium Salt, in the treatment of DN and potentially other conditions.
Biochemical Analysis
Biochemical Properties
Eplerenone Hydroxyacid Potassium Salt interacts with mineralocorticoid receptors (MRs) in both epithelial and non-epithelial cells, such as vascular endothelial and smooth muscle cells, cardiomyocytes, and adipocytes . It competitively inhibits aldosterone binding to MRs and blocks its effects .
Cellular Effects
Eplerenone Hydroxyacid Potassium Salt has been reported to have anti-hypertensive and protective effects on cardiovascular and renal injury in salt-sensitive hypertensive animal models . It also increases nitric oxide bioavailability and improves impaired endothelial function by decreasing oxidative stress .
Molecular Mechanism
Eplerenone Hydroxyacid Potassium Salt exerts its effects at the molecular level by selectively binding to recombinant human mineralocorticoid receptors relative to its binding to recombinant human glucocorticoid, progesterone, and androgen receptors . It prevents the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS) that is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease .
Temporal Effects in Laboratory Settings
It is known that Eplerenone, from which this compound is derived, reduces blood pressure effectively in patients with essential hypertension, both as monotherapy and in combination with other agents .
Dosage Effects in Animal Models
Eplerenone Hydroxyacid Potassium Salt’s effects vary with different dosages in animal models. For instance, Eplerenone, from which this compound is derived, has been reported to have anti-hypertensive and protective effects on cardiovascular and renal injury in salt-sensitive hypertensive animal models .
Metabolic Pathways
Eplerenone Hydroxyacid Potassium Salt is involved in the renin-angiotensin-aldosterone-system (RAAS), a hormone system that regulates blood pressure and fluid balance . It interacts with mineralocorticoid receptors (MRs), inhibiting the binding of aldosterone .
Transport and Distribution
It is known that Eplerenone, from which this compound is derived, is approximately 33–66% protein-bound, and the apparent volume of distribution at steady state was 43–90L .
Subcellular Localization
It is known that Eplerenone, from which this compound is derived, binds to mineralocorticoid receptors (MRs) in both epithelial and non-epithelial cells, such as vascular endothelial and smooth muscle cells, cardiomyocytes, and adipocytes .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Eplerenone Hydroxyacid Potassium Salt involves the conversion of Eplerenone to Eplerenone Hydroxyacid, followed by the reaction of Eplerenone Hydroxyacid with Potassium Hydroxide to form Eplerenone Hydroxyacid Potassium Salt.", "Starting Materials": [ "Eplerenone", "Potassium Hydroxide", "Solvents (e.g. methanol, water)" ], "Reaction": [ "Step 1: Eplerenone is reacted with a suitable oxidizing agent (e.g. sodium hypochlorite, potassium permanganate) to form Eplerenone Hydroxyacid.", "Step 2: Eplerenone Hydroxyacid is then dissolved in a suitable solvent (e.g. methanol, water) and reacted with Potassium Hydroxide to form Eplerenone Hydroxyacid Potassium Salt.", "Step 3: The product is isolated and purified by techniques such as filtration, crystallization, and drying." ] } | |
CAS No. |
95716-98-6 |
Molecular Formula |
C24H31KO7 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
potassium;3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate |
InChI |
InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24-;/m1./s1 |
InChI Key |
PRKXKJMKEHYPBV-PUDZRVQSSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Appearance |
Light Yellow Solid |
melting_point |
>202 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; 7-Methyl Ester Monopotassium Salt; SC 70303; Eplerenone EP Impurity F Potassium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

